molecular formula C18H23F2N7O3 B2812184 ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate CAS No. 1049461-09-7

ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate

Cat. No.: B2812184
CAS No.: 1049461-09-7
M. Wt: 423.425
InChI Key: XCBMTZRDFXODPB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a tetrazole ring, a piperazine ring, and a propanoate ester group. The presence of the difluorophenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

    Piperazine Derivative Formation: The tetrazole derivative is then reacted with piperazine to form the piperazine-tetrazole intermediate.

    Esterification: The final step involves the esterification of the intermediate with ethyl 3-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The difluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate
  • Ethyl 3-(4-((1-(2,3-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate

Uniqueness

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate is unique due to the presence of the 3,4-difluorophenyl group, which enhances its chemical stability and biological activity compared to similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate, with the CAS number 1049461-09-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₈H₂₃F₂N₇O₃
  • Molecular Weight : 423.4 g/mol
  • Structure : The compound features a piperazine ring, a tetrazole moiety, and a difluorophenyl group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in pain modulation and inflammation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Research has shown that compounds with similar structural motifs can act as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endocannabinoids, which can modulate pain and inflammation pathways .

Analgesic Effects

Studies have demonstrated that FAAH inhibitors can significantly reduce pain responses in animal models. For instance, compounds similar to this compound have been shown to:

  • Reduce thermal hyperalgesia in models of acute inflammatory pain.
  • Diminish tactile allodynia in neuropathic pain models .

These effects suggest that this compound may possess analgesic properties, potentially useful for treating chronic pain conditions.

Anti-inflammatory Activity

In addition to analgesic effects, the compound's potential anti-inflammatory activity has been noted. Similar compounds have been observed to attenuate inflammatory responses by modulating cytokine release and reducing oxidative stress markers in various experimental models .

Case Studies and Research Findings

StudyFindings
Study on FAAH InhibitorsIdentified that similar compounds increased endocannabinoid levels in the brain and reduced pain sensitivity in rat models .
Anti-inflammatory StudiesDemonstrated that certain derivatives exhibited significant reduction in inflammation markers in carrageenan-induced paw edema models .
Structure-Activity Relationship (SAR) StudiesHighlighted the importance of the piperazine and tetrazole moieties for enhancing biological activity against target enzymes .

Properties

IUPAC Name

ethyl 3-[[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N7O3/c1-2-30-17(28)5-6-21-18(29)26-9-7-25(8-10-26)12-16-22-23-24-27(16)13-3-4-14(19)15(20)11-13/h3-4,11H,2,5-10,12H2,1H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBMTZRDFXODPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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